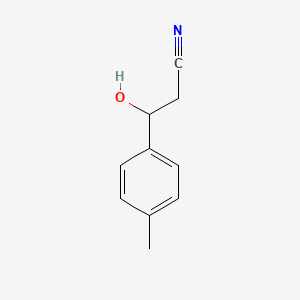
beta-Hydroxy-4-methylbenzenepropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Hydroxy-4-methylbenzenepropanenitrile: is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing beta-Hydroxy-4-methylbenzenepropanenitrile involves the aldol condensation of 4-methylbenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Grignard Reaction: Another approach involves the reaction of 4-methylbenzylmagnesium bromide with formaldehyde, followed by the addition of hydrogen cyanide. This method requires careful control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: beta-Hydroxy-4-methylbenzenepropanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 4-methylbenzenepropanone or 4-methylbenzoic acid.
Reduction: 4-methylbenzenepropanamine.
Substitution: 4-methylbenzenepropanenitrile derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pharmaceuticals: beta-Hydroxy-4-methylbenzenepropanenitrile is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.
Medicine:
Drug Development: Research into the pharmacological properties of this compound has led to the development of new drugs with potential therapeutic benefits.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which beta-Hydroxy-4-methylbenzenepropanenitrile exerts its effects involves interactions with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Methylbenzenepropanenitrile: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
beta-Hydroxybenzenepropanenitrile: Lacks the methyl group, leading to variations in physical and chemical properties.
Uniqueness: beta-Hydroxy-4-methylbenzenepropanenitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10,12H,6H2,1H3 |
Clave InChI |
HTMRHSQTWGSYKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















